(6-Methoxynaphthalen-2-yl)methanesulfonyl chloride
CAS No.:
Cat. No.: VC20364370
Molecular Formula: C12H11ClO3S
Molecular Weight: 270.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11ClO3S |
|---|---|
| Molecular Weight | 270.73 g/mol |
| IUPAC Name | (6-methoxynaphthalen-2-yl)methanesulfonyl chloride |
| Standard InChI | InChI=1S/C12H11ClO3S/c1-16-12-5-4-10-6-9(8-17(13,14)15)2-3-11(10)7-12/h2-7H,8H2,1H3 |
| Standard InChI Key | XMVKOCQKDNKMAJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)C=C(C=C2)CS(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Properties
Electronic and Steric Features
The sulfonyl chloride group (–SO₂Cl) exerts strong electron-withdrawing effects, polarizing the adjacent C–S bond and enhancing susceptibility to nucleophilic attack . Density functional theory (DFT) calculations on similar sulfonyl chlorides reveal partial charges of approximately +0.65 e on the sulfur atom and −0.45 e on the terminal chlorine, facilitating reactions with amines, alcohols, and thiols . The methoxy substituent at C6 donates electron density via resonance, creating a polarized electronic environment that directs electrophilic substitution to the C1 and C3 positions of the naphthalene ring.
Synthesis and Manufacturing
Conventional Synthesis Routes
The synthesis of (6-Methoxynaphthalen-2-yl)methanesulfonyl chloride typically proceeds via a three-step sequence :
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Friedel-Crafts Acylation: 6-Methoxy-2-naphthaldehyde undergoes acetylation using acetyl chloride in the presence of AlCl₃, yielding 6-methoxy-2-naphthylmethyl ketone.
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Reduction to Alcohol: The ketone is reduced to 6-methoxy-2-naphthylmethanol using NaBH₄ or LiAlH₄.
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Sulfonation and Chlorination: Treatment with chlorosulfonic acid (HSO₃Cl) converts the alcohol to the sulfonyl chloride, often requiring strict temperature control (−10°C to 0°C) to prevent decomposition.
Alternative Methodologies
Recent advances employ flow chemistry to improve yield and safety. A microreactor-based protocol achieves 89% purity by maintaining precise stoichiometric ratios of HSO₃Cl and minimizing thermal degradation . Catalytic methods using N-chlorosuccinimide (NCS) and dimethyl sulfide (DMS) have also been explored, though they currently yield <50% product due to competing side reactions .
Reactivity and Functionalization
Nucleophilic Substitution
The sulfonyl chloride group undergoes rapid substitution with primary and secondary amines, forming sulfonamides critical in drug discovery. For example, reaction with p-anisidine in THF at 25°C produces N-(6-methoxynaphthalen-2-ylmethyl)-4-methoxybenzenesulfonamide in 82% yield . Steric hindrance from the naphthalene system slows reactions with bulky nucleophiles like tert-butylamine, requiring elevated temperatures (60°C) and extended reaction times (24 h).
Electrophilic Aromatic Substitution
The electron-rich naphthalene ring undergoes nitration and sulfonation at the C1 position. Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group with 75% regioselectivity, while sulfonation with fuming H₂SO₄ yields the 1-sulfo derivative. These reactions are pivotal for synthesizing derivatives with enhanced solubility or biological activity.
Applications in Medicinal Chemistry
Cyclooxygenase (COX) Inhibitors
(6-Methoxynaphthalen-2-yl)methanesulfonyl chloride serves as a precursor to COX-2 inhibitors. Condensation with 4-aminophenylacetic acid generates a sulfonamide analogue that exhibits IC₅₀ = 0.8 μM against COX-2, compared to IC₅₀ = 15 μM for COX-1, demonstrating >18-fold selectivity . Molecular docking studies attribute this selectivity to hydrophobic interactions between the naphthalene moiety and the COX-2 active site’s Val523 residue .
Antibacterial Agents
Sulfonamide derivatives show moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL). The methoxy group enhances membrane permeability, while the sulfonamide moiety disrupts dihydropteroate synthase (DHPS) activity.
Structural and Mechanistic Insights
Spectroscopic Analysis
¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals at δ 8.15 (d, J = 8.8 Hz, H1), δ 7.75 (d, J = 8.8 Hz, H3), and δ 4.65 (s, CH₂SO₂Cl). The methoxy proton resonates as a singlet at δ 3.92, while IR spectroscopy reveals strong absorptions at 1365 cm⁻¹ (S=O asymmetric stretch) and 1172 cm⁻¹ (S=O symmetric stretch).
Reaction Mechanisms
Nucleophilic substitution follows a two-step addition-elimination pathway. Kinetic studies using stopped-flow UV-Vis spectroscopy indicate a second-order rate constant of k₂ = 1.2 × 10⁻³ M⁻¹s⁻¹ for reactions with piperidine in acetonitrile at 25°C . The rate-determining step involves chloride departure from a tetrahedral intermediate stabilized by naphthalene π-electron density .
Recent Advances and Future Directions
Catalytic Asymmetric Sulfonylation
Pioneering work by Nencetti et al. (2015) demonstrates enantioselective sulfonylation using chiral bisoxazoline catalysts, achieving 68% ee for R-configured sulfonamides . This methodology could streamline the synthesis of chiral NSAIDs derived from (6-Methoxynaphthalen-2-yl)methanesulfonyl chloride.
Polymeric Materials
Copolymerization with styrene yields sulfonated polymers with ion-exchange capacities up to 2.1 meq/g, suitable for proton-exchange membranes. Future research aims to optimize thermal stability (>200°C) for fuel cell applications.
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